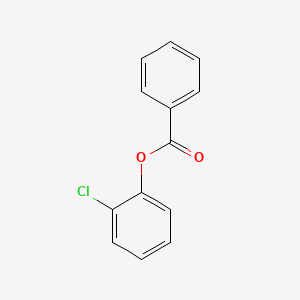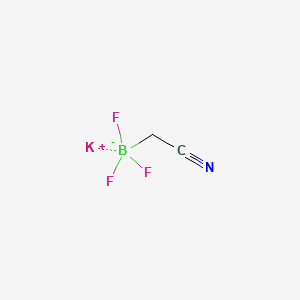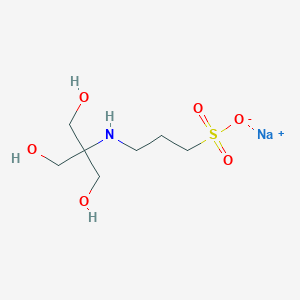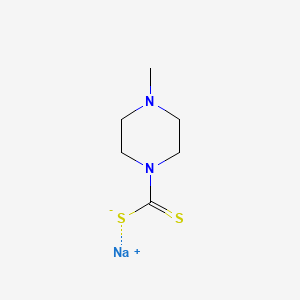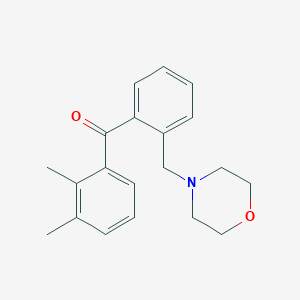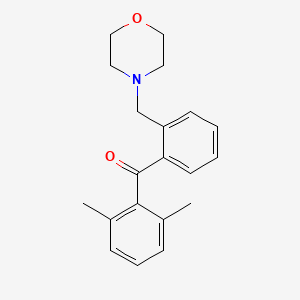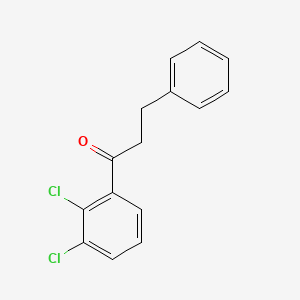
2',3'-Dichloro-3-phenylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2’,3’-Dichloro-3-phenylpropiophenone consists of a propiophenone backbone with two chlorine atoms attached to the 2’ and 3’ positions and a phenyl group attached to the 3 position. The molecular weight of the compound is 279.16 .Physical And Chemical Properties Analysis
2’,3’-Dichloro-3-phenylpropiophenone is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The boiling point and other physical properties are not specified .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Arylation Reactions
2',3'-Dichloro-3-phenylpropiophenone derivatives have been explored in palladium-catalyzed arylation reactions. These reactions involve unique multiple arylation processes through C-C and C-H bond cleavages, producing tetraarylethanes and isochromanones (Wakui et al., 2004).
Antiarrhythmic Activity Research
Compounds derived from 2',3'-Dichloro-3-phenylpropiophenone, such as Dialicor and Etafone, exhibit antiarrhythmic, spasmolytic, and local-anesthetic activity. The synthesis and study of these analogs have contributed significantly to cardiovascular pharmacology research (Nikolaevskii et al., 1989).
Electrophilic Reactions with Propiolates
The reactivity of 2',3'-Dichloro-3-phenylpropiophenone analogs in electrophilic reactions, specifically with alkyl propiolates, has been studied. This research contributes to the understanding of organic synthesis mechanisms and the development of new synthetic methodologies (Yavari et al., 2006).
Membrane Interaction Studies
Research into lipophilic dipolar substances like 2-hydroxy-omega-phenylpropiophenone, a related compound, provides insights into how these molecules interact with bilayer membranes, particularly phospholipid head groups. This is crucial for understanding drug-membrane interactions and the design of membrane-targeted therapeutics (Bechinger & Seelig, 1991).
Copolymer Synthesis
2',3'-Dichloro-3-phenylpropiophenone derivatives have been used in the synthesis of novel copolymers with styrene, contributing to the field of polymer chemistry and materials science. These copolymers exhibit unique properties like high glass transition temperatures, indicating their potential application in advanced material technologies (Kim et al., 1999).
Safety and Hazards
Handling of 2’,3’-Dichloro-3-phenylpropiophenone should be done with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-4-7-12(15(13)17)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBQDQAKBLEFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643992 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-75-5 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

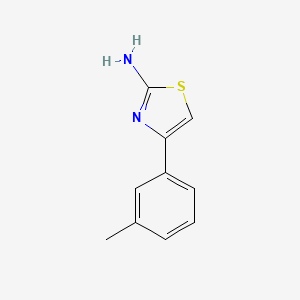
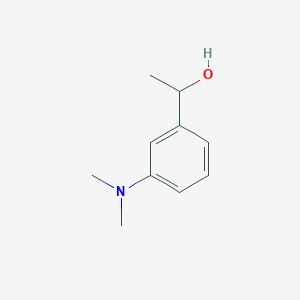
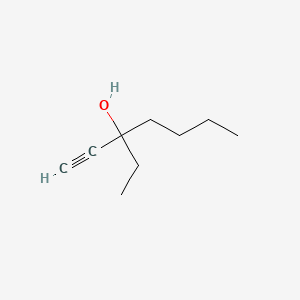
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)


